molecular formula C7H2Cl2N2O2S B7961625 2,6-Dichloro-4-nitrobenzo[d]thiazole

2,6-Dichloro-4-nitrobenzo[d]thiazole

Cat. No.: B7961625
M. Wt: 249.07 g/mol
InChI Key: VBXOKINKCGFIAF-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitrobenzo[d]thiazole typically involves the reaction of 2,6-dichlorobenzonitrile with sulfur and nitric acid under controlled conditions. The reaction proceeds through a series of steps including nitration and cyclization to form the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzo[d]thiazole undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-nitrobenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitrobenzo[d]thiazole involves its interaction with biological molecules such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular processes by disrupting the function of key proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-nitrobenzo[d]thiazole
  • 2,6-Dichloro-4-aminobenzo[d]thiazole
  • 2,6-Dichloro-4-methylbenzo[d]thiazole

Comparison

2,6-Dichloro-4-nitrobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

2,6-dichloro-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2S/c8-3-1-4(11(12)13)6-5(2-3)14-7(9)10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXOKINKCGFIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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